molecular formula C7H6BrI B3030130 1-Bromo-2-iodo-3-methylbenzene CAS No. 869500-07-2

1-Bromo-2-iodo-3-methylbenzene

Cat. No. B3030130
CAS RN: 869500-07-2
M. Wt: 296.93
InChI Key: JCGPLEVEFFVKJM-UHFFFAOYSA-N
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Description

1-Bromo-2-iodo-3-methylbenzene is a chemical compound with the molecular formula C7H6BrI . It is a derivative of benzene, which is a colorless liquid that is one of the fundamental compounds in organic chemistry .


Synthesis Analysis

The synthesis of 1-Bromo-2-iodo-3-methylbenzene can be achieved through various methods. One common method is through electrophilic aromatic substitution . This involves the reaction of benzene with an electrophile, forming a sigma-bond to the benzene ring and generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .


Molecular Structure Analysis

The molecular structure of 1-Bromo-2-iodo-3-methylbenzene consists of a benzene ring with bromine (Br), iodine (I), and a methyl group (CH3) attached to it . The exact positions of these groups on the benzene ring can be determined by the numbering in the name of the compound .


Chemical Reactions Analysis

1-Bromo-2-iodo-3-methylbenzene can undergo various chemical reactions. For instance, it can participate in electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom in the benzene ring . It can also undergo nucleophilic aromatic substitution reactions, where a nucleophile replaces one of the halogen atoms .


Physical And Chemical Properties Analysis

1-Bromo-2-iodo-3-methylbenzene is a solid at room temperature . It has a molecular weight of 296.93 . It should be stored in a refrigerator and kept away from sources of ignition .

Scientific Research Applications

Electrophilic Aromatic Substitution Reactions

1-Bromo-2-iodo-3-methylbenzene is a versatile substrate for electrophilic aromatic substitution reactions. These reactions involve the replacement of a hydrogen atom on the benzene ring with an electrophile. Researchers can use this compound to synthesize various substituted derivatives by introducing different functional groups. For instance, halogenation, nitration, and Friedel-Crafts acylation reactions are common applications .

Synthesis of Indene Derivatives

Indene derivatives find applications in organic synthesis, pharmaceuticals, and materials science. 1-Bromo-2-iodo-3-methylbenzene can serve as a precursor for the preparation of indene-based compounds. Researchers can utilize it in cyclization reactions to form the indene ring system, leading to diverse structures with potential biological or material properties .

Safety And Hazards

When handling 1-Bromo-2-iodo-3-methylbenzene, one should avoid dust formation, breathing in mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be worn, including chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed .

properties

IUPAC Name

1-bromo-2-iodo-3-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrI/c1-5-3-2-4-6(8)7(5)9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCGPLEVEFFVKJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679252
Record name 1-Bromo-2-iodo-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-iodo-3-methylbenzene

CAS RN

869500-07-2
Record name 1-Bromo-2-iodo-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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